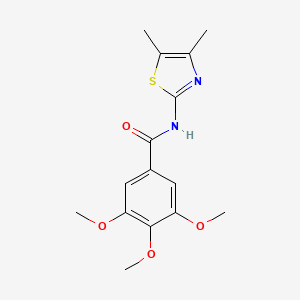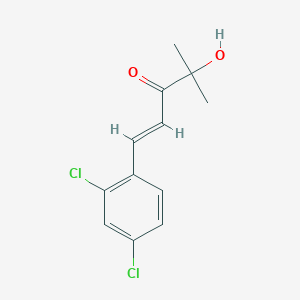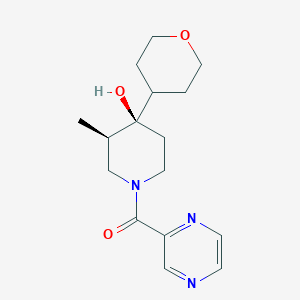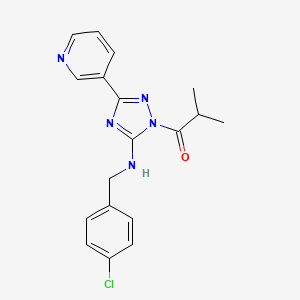![molecular formula C17H17N3OS B5623571 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine](/img/structure/B5623571.png)
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Compounds with complex structures like "N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine" often involve multi-step synthesis processes. These can include condensation reactions, cycloadditions, and functional group transformations. For example, the synthesis of similar compounds often starts with the formation of a core structure followed by stepwise modifications to add various functional groups, such as methoxy, methyl, and pyridinamine moieties (Al‐Refai et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like the one is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of various substituents. For instance, X-ray crystallography can reveal the crystal packing and molecular conformation, as seen in related compounds (Krishnamurthy & Begum, 2015).
Chemical Reactions and Properties
Compounds with thiazol and pyridinamine groups can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. Their reactivity can be influenced by the electronic effects of substituents such as methoxy and methyl groups.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystallinity, are influenced by their molecular structure. For example, the presence of methoxy groups can increase solubility in organic solvents, while the overall molecular geometry can affect the compound's crystalline form (Ganapathy et al., 2015).
特性
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-6-7-18-16(8-11)20-17-19-14(10-22-17)13-4-5-15(21-3)12(2)9-13/h4-10H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUYHXFLCZDETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667272 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5623502.png)


![ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B5623540.png)
![1-(cyclopentylcarbonyl)-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5623541.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B5623545.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5623565.png)
![7-methyl-6-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole](/img/structure/B5623577.png)


![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5623591.png)
![2,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5623599.png)